Nicotyrine
Overview
Description
Nicotyrine is a lesser-known minor tobacco alkaloid with the chemical formula C10H10N2 and a molar mass of 158.204 g·mol−1 . It is formed by the gradual oxidation of nicotine in e-liquids and has been found to inhibit the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes . This compound has insecticidal properties similar to nicotine and certain derivatives have been synthesized for this property .
Mechanism of Action
Target of Action
Nicotyrine, a minor tobacco alkaloid, primarily targets the cytochrome P450 enzymes CYP2A6 and CYP2A13 . These enzymes play a significant role in the metabolism of nicotine .
Mode of Action
This compound acts as an inhibitor of its primary targets, CYP2A6 and CYP2A13 . By inhibiting these enzymes, this compound affects the metabolism of nicotine, leading to delayed nicotine clearance and attenuated withdrawal symptoms .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of nicotine . This compound inhibits the CYP2A6 and CYP2A13 enzymes, which play a key role in nicotine metabolism . This inhibition results in a decrease in the rate of nicotine metabolism, leading to prolonged nicotine presence in the body .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role in inhibiting nicotine metabolism . By inhibiting the CYP2A6 and CYP2A13 enzymes, this compound affects the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nicotine . This results in delayed nicotine clearance and prolonged presence of nicotine in the body .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of nicotine metabolism . This leads to a delay in nicotine clearance and attenuated withdrawal symptoms . On a cellular level, this can result in prolonged exposure to nicotine, potentially affecting various cellular processes and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet, age, sex, use of certain medications, and smoking itself can influence nicotine metabolism, and by extension, the action of this compound . Furthermore, racial and ethnic differences, likely influenced by both genetic and environmental factors, have been observed in nicotine metabolism .
Biochemical Analysis
Biochemical Properties
Nicotyrine inhibits the metabolism of nicotine through the inhibition of the CYP2A6 enzyme . It also inhibits the CYP2A13 enzyme, which might play a role in nicotine metabolism .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to inhibit nicotine metabolism. By inhibiting the enzymes responsible for nicotine metabolism, this compound can cause delayed nicotine clearance and attenuated withdrawal symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with the CYP2A6 and CYP2A13 enzymes . By binding to these enzymes, this compound inhibits their activity, thereby impeding the metabolism of nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that the this compound to nicotine ratio in e-cigarette aerosols depends on the duration of e-cigarette activation .
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotine. It interacts with the CYP2A6 and CYP2A13 enzymes, which are involved in the metabolism of nicotine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotyrine can be synthesized from nicotine by catalytic dehydrogenation . This process involves the removal of hydrogen atoms from nicotine, resulting in the formation of this compound. Another method involves the catalytic pyrolysis of tobacco biomass . This method uses high temperatures to break down the tobacco biomass, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound is not as widespread as other tobacco alkaloids. the methods mentioned above, catalytic dehydrogenation and catalytic pyrolysis, can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Nicotyrine undergoes several types of chemical reactions, including:
Oxidation: this compound is formed by the oxidation of nicotine in e-liquids.
Inhibition Reactions: It inhibits the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes.
Common Reagents and Conditions:
Catalytic Dehydrogenation: This reaction requires a catalyst and high temperatures to remove hydrogen atoms from nicotine.
Catalytic Pyrolysis: This reaction also requires high temperatures to break down tobacco biomass.
Major Products Formed: The major product formed from the oxidation of nicotine is this compound . Other products may include various derivatives synthesized for their insecticidal properties .
Scientific Research Applications
Nicotyrine has several scientific research applications, including:
Comparison with Similar Compounds
Nicotine: The primary alkaloid in tobacco, known for its addictive properties.
Myosmine: Another minor tobacco alkaloid with similar properties to nicotyrine.
Anabasine: A tobacco alkaloid with insecticidal properties.
Uniqueness of this compound: this compound is unique in its ability to inhibit the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes . This property makes it distinct from other tobacco alkaloids, which do not exhibit the same level of enzyme inhibition .
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOJXFXERAMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075048 | |
Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-19-4 | |
Record name | Nicotyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Nicotyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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